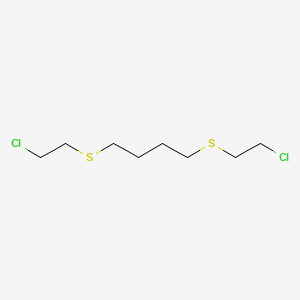
Monohydrogen (L-glutamato(2-)-N,O1)iron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Monohydrogen (L-glutamato(2-)-N,O1)iron is a coordination compound where iron is complexed with the amino acid L-glutamate. This compound is of interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. The iron center in this compound is coordinated by the nitrogen and oxygen atoms of the L-glutamate ligand, forming a stable complex.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Monohydrogen (L-glutamato(2-)-N,O1)iron can be synthesized through the reaction of iron salts with L-glutamate under controlled conditions. One common method involves dissolving iron(II) chloride in water and then adding an aqueous solution of L-glutamate. The reaction is typically carried out at room temperature with constant stirring to ensure complete complexation. The resulting solution is then filtered and the product is isolated by evaporation or crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are continuously fed into the system. The reaction conditions, such as temperature, pH, and concentration, are carefully monitored and controlled to maximize yield and purity. The product is then purified using techniques such as filtration, centrifugation, and drying.
Análisis De Reacciones Químicas
Types of Reactions
Monohydrogen (L-glutamato(2-)-N,O1)iron undergoes various chemical reactions, including:
Oxidation: The iron center can be oxidized from iron(II) to iron(III) under certain conditions.
Reduction: The iron center can be reduced back to iron(II) from iron(III).
Substitution: The L-glutamate ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the iron center.
Reduction: Reducing agents such as sodium borohydride can be used to reduce the iron center.
Substitution: Ligand exchange reactions can be carried out using various ligands such as ethylenediamine or other amino acids.
Major Products Formed
Oxidation: The major product is the iron(III) complex of L-glutamate.
Reduction: The major product is the iron(II) complex of L-glutamate.
Substitution: The major products are the new iron complexes with the substituted ligands.
Aplicaciones Científicas De Investigación
Monohydrogen (L-glutamato(2-)-N,O1)iron has several scientific research applications:
Chemistry: It is used as a model compound to study the coordination chemistry of iron with amino acids.
Biology: It is used to investigate the role of iron in biological systems, particularly in the context of iron transport and storage.
Industry: It is used in the synthesis of iron-containing materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of Monohydrogen (L-glutamato(2-)-N,O1)iron involves the coordination of the iron center with the nitrogen and oxygen atoms of the L-glutamate ligand. This coordination stabilizes the iron center and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application of the compound. For example, in biological systems, the compound may interact with proteins involved in iron transport and storage.
Comparación Con Compuestos Similares
Monohydrogen (L-glutamato(2-)-N,O1)iron can be compared with other iron-amino acid complexes, such as:
- Iron(II) glycine complex
- Iron(III) histidine complex
- Iron(II) cysteine complex
Uniqueness
The uniqueness of this compound lies in its specific coordination with L-glutamate, which imparts distinct chemical and biological properties. The presence of both nitrogen and oxygen donor atoms in the L-glutamate ligand provides a stable and versatile coordination environment for the iron center, making it suitable for various applications.
Propiedades
Número CAS |
77280-84-3 |
|---|---|
Fórmula molecular |
C5H9FeNO4+3 |
Peso molecular |
202.97 g/mol |
Nombre IUPAC |
2-aminopentanedioic acid;iron(3+) |
InChI |
InChI=1S/C5H9NO4.Fe/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/q;+3 |
Clave InChI |
LRZFGHIPHGKYER-UHFFFAOYSA-N |
SMILES canónico |
C(CC(=O)O)C(C(=O)O)N.[Fe+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


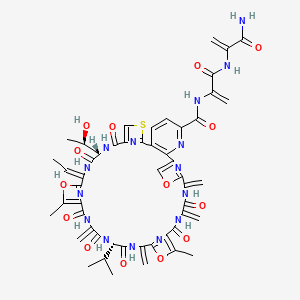
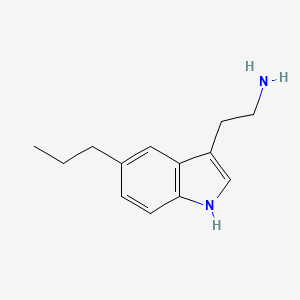
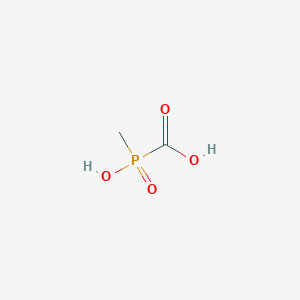
![5H-Benzocycloheptene-5-ethanol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-](/img/structure/B15175472.png)
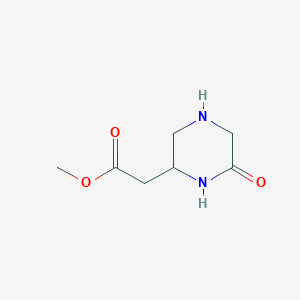
![1,3-Benzenediol, 4-[2-Methyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B15175491.png)
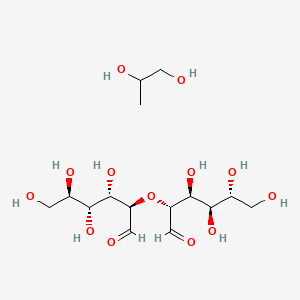
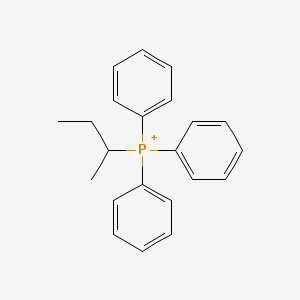

![4-Thiazolidinone, 5-[[5-(3-fluoro-4-Methoxyphenyl)-2-furanyl]Methylene]-2-iMino-3-(4-Methoxyphenyl)-](/img/structure/B15175512.png)

